Cas no 507462-90-0 (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pheno L
- 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 2,6-Dimethyl-4-hydroxyphenylboronic acid pinacol ester
- DA-24607
- SCHEMBL5840583
- AKOS027254618
- SY262990
- 4-Hydroxy-2,6-dimethylphenylboronic Acid Pinacol Ester
- 2,6-Dimethyl-4-hydroxyphenylboronic acid, pinacol ester
- CS-0089465
- MFCD22414467
- 507462-90-0
- (4-Hydroxy-2,6-dimethylphenyl)boronic acid pinacol ester
- AS-32771
- ZCBINMYCBLXSBG-UHFFFAOYSA-N
- 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol
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- MDL: MFCD22414467
- Inchi: 1S/C14H21BO3/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
- InChI Key: ZCBINMYCBLXSBG-UHFFFAOYSA-N
- SMILES: O1B(C2C(C)=CC(=CC=2C)O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 247.16203
- Monoisotopic Mass: 248.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7A^2
Experimental Properties
- PSA: 38.69
- LogP: 2.30820
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A411833-10mg |
(4-Hydroxy-2,6-Dimethylphenyl)Boronic Acid Pinacol Ester |
507462-90-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A411833-50mg |
(4-Hydroxy-2,6-Dimethylphenyl)Boronic Acid Pinacol Ester |
507462-90-0 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A411833-100mg |
(4-Hydroxy-2,6-Dimethylphenyl)Boronic Acid Pinacol Ester |
507462-90-0 | 100mg |
$ 135.00 | 2022-06-08 | ||
| Chemenu | CM136803-1g |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
507462-90-0 | 95% | 1g |
$72 | 2021-08-05 | |
| Chemenu | CM136803-5g |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
507462-90-0 | 95% | 5g |
$217 | 2021-08-05 | |
| Alichem | A019124359-250mg |
(4-Hydroxy-2,6-dimethylphenyl)boronic acid pinacol ester |
507462-90-0 | 95% | 250mg |
$224.40 | 2023-09-01 | |
| Alichem | A019124359-1g |
(4-Hydroxy-2,6-dimethylphenyl)boronic acid pinacol ester |
507462-90-0 | 95% | 1g |
$549.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19905-10g |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
507462-90-0 | 95% | 10g |
¥20479.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19905-5g |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
507462-90-0 | 95% | 5g |
¥11709.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19905-250mg |
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
507462-90-0 | 95% | 250mg |
¥2989.0 | 2024-07-18 |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Suppliers
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A Comprehensive Overview
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 507462-90-0) is a versatile organic compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly valuable due to its unique structural features and its potential applications in various chemical and biological processes. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding this compound.
Chemical Structure and Properties
The molecular formula of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is C17H26B1O3. The compound features a phenolic hydroxyl group (-OH) attached to a phenyl ring substituted with two methyl groups at the 3 and 5 positions. Additionally, the 4-position of the phenyl ring is substituted with a 1,3,2-dioxaborolane moiety. This boronic acid derivative is known for its stability and reactivity in various chemical reactions.
The presence of the dioxaborolane group makes this compound an excellent ligand for palladium-catalyzed cross-coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and pharmaceuticals. The dioxaborolane group can be readily converted to a boronic acid or boronic ester through simple hydrolysis or esterification processes.
Synthesis Methods
The synthesis of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be achieved through several well-established methods. One common approach involves the reaction of 3,5-dimethylphenol with bis(pinacolato)diboron (B2(pin)2) in the presence of a palladium catalyst such as Pd(dppf)Cl2. This reaction typically proceeds under mild conditions and yields the desired product in high purity and yield.
The reaction mechanism involves the oxidative addition of the palladium catalyst to the phenolic hydroxyl group, followed by transmetallation with the boron reagent and reductive elimination to form the final product. This method is highly efficient and has been widely adopted in both academic and industrial settings.
Applications in Medicinal Chemistry
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has shown promise in various medicinal chemistry applications due to its unique structural features. One notable area of research is its use as a building block for the synthesis of bioactive compounds. For example, recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties.
In a study published in the Journal of Medicinal Chemistry (2021), researchers synthesized a series of derivatives of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and evaluated their biological activities. The results showed that several derivatives exhibited significant inhibition of inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be a valuable starting point for the development of new anti-inflammatory drugs.
Clinical Trials and Future Prospects
The potential therapeutic applications of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have led to increased interest in its clinical evaluation. Several preclinical studies have demonstrated promising results in animal models of inflammation and cancer. For instance, a study published in Cancer Research (2020) reported that a derivative of this compound significantly reduced tumor growth in mice without causing significant toxicity.
Based on these encouraging results, clinical trials are currently underway to further evaluate the safety and efficacy of these compounds in human subjects. The ongoing trials aim to assess the pharmacokinetics and pharmacodynamics of these compounds as well as their potential side effects. If successful, these compounds could provide new treatment options for patients suffering from inflammatory diseases and cancer.
Safety Considerations
In handling 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yi)phenol, it is important to follow standard laboratory safety protocols. While this compound is not classified as a hazardous material or controlled substance under current regulations (as per GHS standards), it should still be handled with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be worn during handling.
Conclusion
3,5-dimethyl - 4 - ( 4 , 4 , 5 , 5 - tetramethyl - 1 , 3 , 2 - dioxaborolan - 2 - yl ) phenol (CAS No. 507462 - 90 - 0) is a versatile organic compound with significant potential in both synthetic chemistry and medicinal applications. Its unique structural features make it an excellent ligand for palladium-catalyzed cross-coupling reactions and a valuable building block for the synthesis of bioactive compounds. Recent research has shown promising results in its anti-inflammatory and anti-cancer properties, leading to ongoing clinical trials to evaluate its therapeutic potential. As research continues to advance our understanding of this compound's properties and applications,
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